molecular formula C12H15NO B565264 N-Benzyl-4-piperidone-d4 CAS No. 88227-09-2

N-Benzyl-4-piperidone-d4

Cat. No. B565264
Key on ui cas rn: 88227-09-2
M. Wt: 193.282
InChI Key: SJZKULRDWHPHGG-KXGHAPEVSA-N
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Patent
US07629353B2

Procedure details

Following the general procedure described in J. Org. Chem. 1976, 41, 2628, from 2-bromo-3-chloro-benzoic acid (the preparation of which is described in J. Org. Chem. 203, 68, 2030) and 1-benzyl-piperidin-4-one was prepared 7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one, after debenzylation (Pd/C, H2, MeOH/HCl), as a white solid. ES-MS m/e (%): 238.7 (M+H+).
Name
7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10](Cl)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=O.ClC1C2[C:19]3([O:25]C(=O)C=2C=CC=1)[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]3.CO.Cl>[Pd]>[CH2:4]([N:22]1[CH2:23][CH2:24][C:19](=[O:25])[CH2:20][CH2:21]1)[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:2]=1 |f:2.3|

Inputs

Step One
Name
7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC2=C1C1(CCNCC1)OC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07629353B2

Procedure details

Following the general procedure described in J. Org. Chem. 1976, 41, 2628, from 2-bromo-3-chloro-benzoic acid (the preparation of which is described in J. Org. Chem. 203, 68, 2030) and 1-benzyl-piperidin-4-one was prepared 7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one, after debenzylation (Pd/C, H2, MeOH/HCl), as a white solid. ES-MS m/e (%): 238.7 (M+H+).
Name
7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10](Cl)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=O.ClC1C2[C:19]3([O:25]C(=O)C=2C=CC=1)[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]3.CO.Cl>[Pd]>[CH2:4]([N:22]1[CH2:23][CH2:24][C:19](=[O:25])[CH2:20][CH2:21]1)[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:2]=1 |f:2.3|

Inputs

Step One
Name
7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC2=C1C1(CCNCC1)OC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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